molecular formula C10H13NO3 B2887869 Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate CAS No. 77640-10-9

Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate

Cat. No.: B2887869
CAS No.: 77640-10-9
M. Wt: 195.218
InChI Key: VABCJCIFLKGBSR-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate typically involves the condensation of ethyl acetoacetate with 1-methylpyrrole. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the pyrrole ring, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved can vary depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid: Similar structure but with an acrylic acid group instead of an ester.

    Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate: Contains a cyano group and an enone moiety.

Uniqueness

Ethyl 3-(1-methyl-1h-pyrrol-2-yl)-3-oxopropanoate is unique due to its specific ester functionality combined with the pyrrole ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its structure also provides potential for biological activity, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

ethyl 3-(1-methylpyrrol-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(13)7-9(12)8-5-4-6-11(8)2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABCJCIFLKGBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77640-10-9
Record name ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The starting material is prepared as follows: To the solution of 17 g of 1-methylpyrrole in 400 ml of 1,2-dichloroethane is added 28 g of anhydrous aluminum chloride in portions, while stirring and cooling to 10°-15°, followed by 27 g of ethyl malonyl chloride in 50 ml of dichloroethane at such a rate to keep the temperature between 10° and 15°. After stirring for 3.5 hours the temperature is allowed to rise slowly to 32° and the mixture is allowed to stand overnight at room temperature. It is treated with water, shaken, the organic layer separated, washed twice with water, dried and evaporated. The residual dark brown oil is distilled and the fraction boiling at 105-112/0.25 mm Hg collected, to yield the 1-methyl-β-oxo-2-pyrrolpropionic acid ethyl ester.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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